molecular formula C15H14N4O2S2 B2858586 (4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034371-03-2

(4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2858586
CAS No.: 2034371-03-2
M. Wt: 346.42
InChI Key: AYKDDKOFAIKLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications

In Silico Analysis and Biological Activity

A study presented an in silico approach towards predicting drug-likeness and in vitro microbial investigation of synthesized compounds, highlighting their antibacterial, antifungal, and antimycobacterial activities. This research illustrates the potential of similar compounds in contributing to the development of new antimicrobial agents. The compounds synthesized were characterized using various spectroscopic methods and investigated for their in vitro antibacterial activity against multiple bacterial strains, showcasing good to moderate activity. Specifically, certain compounds demonstrated better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide, as well as excellent antifungal and antibacterial agents compared to clotrimazole and ciprofloxacin (Pandya et al., 2019).

Molecular Docking and Anticancer Activity

Another study involved the synthesis and molecular docking study of new compounds with anticancer and antimicrobial activities. The structures were elucidated using spectroanalytical techniques and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). This highlights the compound's potential utility in cancer research and its capability to combat pathogenic strains, further emphasizing the significance of molecular docking studies in evaluating the pharmaceutical potential of new compounds (Katariya et al., 2021).

Synthesis and Characterization for Antibacterial Activity

Research on synthesizing and characterizing compounds for specific structural features, such as the incorporation of thiazole and thiophene, underlines the importance of such studies in identifying new antibacterial agents. The characterization by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, coupled with molecular docking studies, can provide insights into the antibacterial activity of the compounds, which is crucial for the development of new antibacterial drugs (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-12(23-8-16-9)15(20)19-4-2-10(6-19)13-17-14(21-18-13)11-3-5-22-7-11/h3,5,7-8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDDKOFAIKLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.